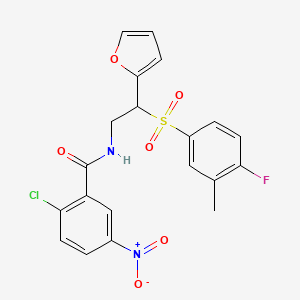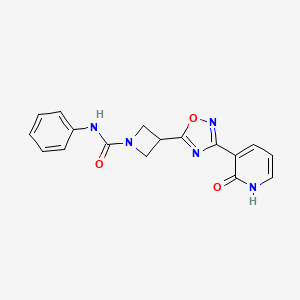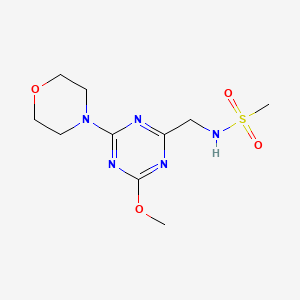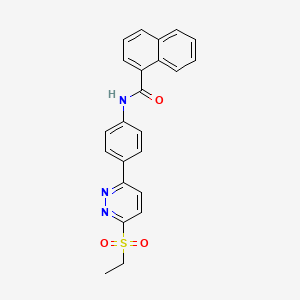![molecular formula C12H16O B2784791 2-[(1S,2S)-2-Benzylcyclopropyl]ethanol CAS No. 2138187-58-1](/img/structure/B2784791.png)
2-[(1S,2S)-2-Benzylcyclopropyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,2S)-2-Benzylcyclopropyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclopropyl derivative of benzyl alcohol and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-2-Benzylcyclopropyl]ethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels. It has also been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the modulation of cytokine production, and the reduction of oxidative stress. It has also been shown to have anticonvulsant and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(1S,2S)-2-Benzylcyclopropyl]ethanol in lab experiments is its potential as a treatment for neurological disorders. It has also been shown to have low toxicity and good bioavailability. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research of 2-[(1S,2S)-2-Benzylcyclopropyl]ethanol. One direction is to further investigate its potential as an analgesic, anti-inflammatory, and anticonvulsant agent. Another direction is to study its effects on other neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, more research is needed to understand its mechanism of action and optimize its therapeutic potential.
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in various fields.
Synthesis Methods
2-[(1S,2S)-2-Benzylcyclopropyl]ethanol can be synthesized using various methods, including the Grignard reaction, the reduction of ketones, and the reduction of aldehydes. The Grignard reaction involves the reaction of cyclopropylmagnesium bromide with benzyl chloride, followed by the addition of ethylene oxide. The reduction of ketones or aldehydes involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(1S,2S)-2-Benzylcyclopropyl]ethanol has been used in various scientific research applications, including medicinal chemistry, pharmacology, and neuroscience. It has been investigated for its potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been studied for its effects on the central nervous system and its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
2-[(1S,2S)-2-benzylcyclopropyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLIVFFFNALBOS-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CC2=CC=CC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CC2=CC=CC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole](/img/structure/B2784710.png)
![2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B2784714.png)
![(8-methyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2784715.png)
![7-Chloro-5-methyl-2-(2-(quinolin-2-YL)ethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2784718.png)
![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2784719.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2784724.png)



![5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid](/img/structure/B2784728.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2784730.png)
![N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784731.png)